molecular formula C16H13F3N2OS B357028 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 608492-93-9

2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B357028
CAS No.: 608492-93-9
M. Wt: 338.3g/mol
InChI Key: VUFHYGBQKBESHC-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structural components, including an ethylthio group, a methoxyphenyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of the methoxyphenyl group and the nicotinonitrile core.

    Addition of the Ethylthio Group: The ethylthio group is typically added via a nucleophilic substitution reaction using an ethylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and material science.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the ethylthio and methoxyphenyl groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
  • 2-(Ethylthio)-6-(4-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
  • 2-(Ethylthio)-6-(4-methoxyphenyl)-4-(difluoromethyl)nicotinonitrile

Uniqueness

2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to the combination of its ethylthio, methoxyphenyl, and trifluoromethyl groups. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the trifluoromethyl group enhances metabolic stability, while the ethylthio group can influence the compound’s reactivity and binding affinity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethylsulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c1-3-23-15-12(9-20)13(16(17,18)19)8-14(21-15)10-4-6-11(22-2)7-5-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFHYGBQKBESHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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